molecular formula C18H30N4O2S B5604781 (4aR,7aS)-1-(3-methylbut-2-enyl)-4-[(1-propan-2-ylpyrazol-4-yl)methyl]-2,3,4a,5,7,7a-hexahydrothieno[3,4-b]pyrazine 6,6-dioxide

(4aR,7aS)-1-(3-methylbut-2-enyl)-4-[(1-propan-2-ylpyrazol-4-yl)methyl]-2,3,4a,5,7,7a-hexahydrothieno[3,4-b]pyrazine 6,6-dioxide

Cat. No.: B5604781
M. Wt: 366.5 g/mol
InChI Key: ZUWMBIWKIJUIRF-MSOLQXFVSA-N
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Description

This compound is characterized by its unique structure, which includes a hexahydrothieno[3,4-b]pyrazine core, substituted with a 3-methylbut-2-enyl group and a 1-propan-2-ylpyrazol-4-ylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4aR,7aS)-1-(3-methylbut-2-enyl)-4-[(1-propan-2-ylpyrazol-4-yl)methyl]-2,3,4a,5,7,7a-hexahydrothieno[3,4-b]pyrazine 6,6-dioxide typically involves multi-step organic synthesis. The key steps include the formation of the hexahydrothieno[3,4-b]pyrazine core, followed by the introduction of the substituents. Common reagents used in these reactions include various alkylating agents, oxidizing agents, and catalysts to facilitate the formation of the desired product. The reaction conditions often involve controlled temperatures, specific solvents, and purification steps to ensure the purity of the final compound.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger batches, ensuring consistent quality, and implementing efficient purification techniques. Industrial methods may also involve the use of automated reactors and continuous flow systems to enhance production efficiency and reduce costs.

Chemical Reactions Analysis

Types of Reactions

(4aR,7aS)-1-(3-methylbut-2-enyl)-4-[(1-propan-2-ylpyrazol-4-yl)methyl]-2,3,4a,5,7,7a-hexahydrothieno[3,4-b]pyrazine 6,6-dioxide can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve specific solvents, temperatures, and catalysts to achieve optimal results.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may produce more saturated derivatives. Substitution reactions can lead to a wide range of products with different functional groups replacing the original ones.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.

    Biology: Its unique structure may allow it to interact with biological molecules, making it a candidate for studying biochemical pathways and interactions.

    Medicine: The compound’s potential biological activity could be explored for therapeutic applications, such as drug development for various diseases.

    Industry: It may be used in the development of new materials or as a catalyst in industrial chemical processes.

Mechanism of Action

The mechanism of action of (4aR,7aS)-1-(3-methylbut-2-enyl)-4-[(1-propan-2-ylpyrazol-4-yl)methyl]-2,3,4a,5,7,7a-hexahydrothieno[3,4-b]pyrazine 6,6-dioxide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways involved depend on the specific biological context and the nature of the interactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4aR,7aS)-1-(3-methylbut-2-enyl)-4-[(1-propan-2-ylpyrazol-4-yl)methyl]-2,3,4a,5,7,7a-hexahydrothieno[3,4-b]pyrazine 6,6-dioxide is unique due to its specific structural features and functional groups, which confer distinct chemical reactivity and potential applications. Its combination of a hexahydrothieno[3,4-b]pyrazine core with diverse substituents sets it apart from other similar compounds.

Properties

IUPAC Name

(4aR,7aS)-1-(3-methylbut-2-enyl)-4-[(1-propan-2-ylpyrazol-4-yl)methyl]-2,3,4a,5,7,7a-hexahydrothieno[3,4-b]pyrazine 6,6-dioxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H30N4O2S/c1-14(2)5-6-20-7-8-21(18-13-25(23,24)12-17(18)20)10-16-9-19-22(11-16)15(3)4/h5,9,11,15,17-18H,6-8,10,12-13H2,1-4H3/t17-,18+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUWMBIWKIJUIRF-MSOLQXFVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=C(C=N1)CN2CCN(C3C2CS(=O)(=O)C3)CC=C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)N1C=C(C=N1)CN2CCN([C@H]3[C@@H]2CS(=O)(=O)C3)CC=C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H30N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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